![molecular formula C16H14O3 B13997752 Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate CAS No. 23003-00-1](/img/structure/B13997752.png)
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate is a chemical compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of methyl groups at the 1 and 4 positions and a carboxylate group at the 2 position of the dibenzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . Another approach involves the copper-catalyzed reactions of furan derivatives with appropriate reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper, and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the dibenzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted dibenzofuran derivatives.
Scientific Research Applications
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler furan derivative with a carboxylate group at the 2 position.
Dimethyl furan-2,5-dicarboxylate: A furan derivative with two carboxylate groups at the 2 and 5 positions.
Benzofuran derivatives: Compounds with a benzene ring fused to a furan ring, often exhibiting similar biological activities.
Uniqueness
Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 1 and 4 positions and a carboxylate group at the 2 position differentiates it from other dibenzofuran and furan derivatives, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23003-00-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 1,4-dimethyldibenzofuran-2-carboxylate |
InChI |
InChI=1S/C16H14O3/c1-9-8-12(16(17)18-3)10(2)14-11-6-4-5-7-13(11)19-15(9)14/h4-8H,1-3H3 |
InChI Key |
XWNYRHDKDHAQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)

![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
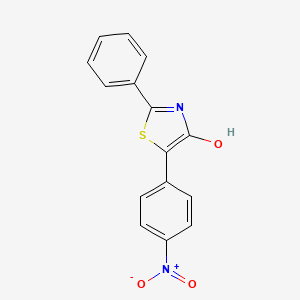
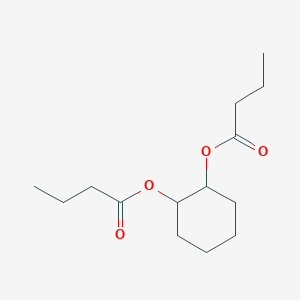

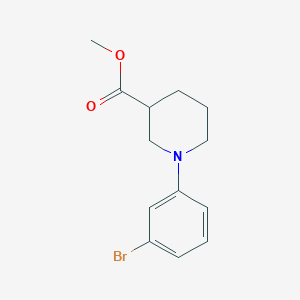
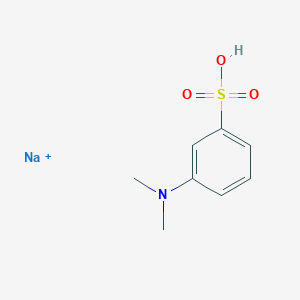
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
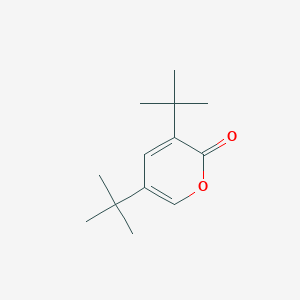
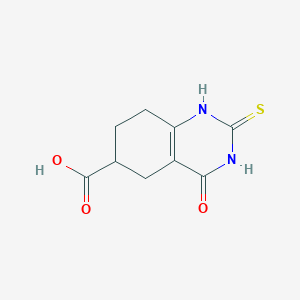
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
